molecular formula C21H20N4O2S B294776 3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294776
M. Wt: 392.5 g/mol
InChI Key: ZFEDVUFWYIOHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TBT or TBTDT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleDT is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of various enzymes and receptors involved in cancer cell growth and inflammation. 3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleDT has also been shown to modulate the expression of genes involved in insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleDT has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. Furthermore, 3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleDT has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleDT is its potent biological activity, which makes it an attractive candidate for drug development. However, the compound has some limitations, including its low solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleDT. One potential area of research is the development of novel derivatives with improved solubility and stability. Furthermore, the compound's potential use in combination therapy for cancer and diabetes should be investigated. Additionally, the mechanism of action of 3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleDT should be further elucidated to better understand its biological activity. Finally, more extensive in vivo studies should be conducted to evaluate the compound's safety and efficacy.

Synthesis Methods

The synthesis of 3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleDT can be achieved through a multistep process involving the reaction of 4-tert-butylphenylhydrazine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by the addition of thiosemicarbazide and triethylorthoformate. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleDT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, 3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleDT has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been studied for its potential use in treating diabetes by improving insulin sensitivity and reducing blood glucose levels.

properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H20N4O2S/c1-21(2,3)15-7-4-13(5-8-15)18-22-23-20-25(18)24-19(28-20)14-6-9-16-17(12-14)27-11-10-26-16/h4-9,12H,10-11H2,1-3H3

InChI Key

ZFEDVUFWYIOHBD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.